tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644677
InChI: InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11/h8,12,14H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate

CAS No.:

Cat. No.: VC13644677

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate -

Specification

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11/h8,12,14H,4-7H2,1-3H3
Standard InChI Key VBEPRGVZKBMFPM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a 2,5-diazaspiro[3.4]octane core, where two nitrogen atoms occupy positions 2 and 5 of a spiro-fused bicyclic system. The tert-butyl carbamate group at position 2 and a hydroxyl group at position 7 introduce steric bulk and polar functionality, respectively .

Table 1: Core Structural Properties

PropertyValue
Molecular formulaC₁₁H₂₀N₂O₃
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O
InChIKeyVBEPRGVZKBMFPM-UHFFFAOYSA-N

The spiro junction at carbon 7 creates a rigid, three-dimensional framework, a feature often leveraged in medicinal chemistry to enhance target binding selectivity .

Predicted Physicochemical Properties

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predictions for various adducts reveal insights into gas-phase behavior, critical for mass spectrometry-based identification:

Table 2: CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]+229.15468155.7
[M+Na]+251.13662157.9
[M-H]-227.14012150.6

The [M+H]+ adduct’s CCS of 155.7 Ų aligns with spirocyclic amines of similar mass, suggesting compact folding in the gas phase .

Solubility and LogP Estimates

While experimental data are unavailable, the hydroxyl and carbamate groups likely confer moderate polarity. Empirical models predict a logP ≈ 1.2–1.8, indicating balanced lipophilicity for membrane permeability.

Synthetic Considerations

Hypothetical Retrosynthetic Pathways

Given the absence of published routes, plausible strategies include:

  • Spiroannulation: Cyclocondensation of a γ-amino alcohol with a bis-electrophile to form the diazaspiro core.

  • Carbamate Installation: Protection of a secondary amine with tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.

Challenges in Synthesis

  • Steric hindrance: The tert-butyl group may slow carbamate formation.

  • Regioselectivity: Ensuring hydroxyl group placement at position 7 requires careful control of ring-closing steps.

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